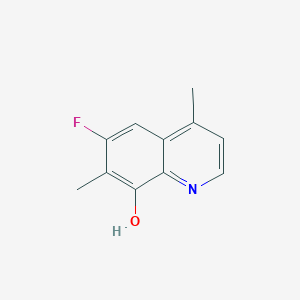

6-Fluoro-4,7-dimethylquinolin-8-ol

Beschreibung

6-Fluoro-4,7-dimethylquinolin-8-ol is a substituted 8-hydroxyquinoline derivative characterized by a fluorine atom at position 6, methyl groups at positions 4 and 7, and a hydroxyl group at position 7.

Eigenschaften

Molekularformel |

C11H10FNO |

|---|---|

Molekulargewicht |

191.20 g/mol |

IUPAC-Name |

6-fluoro-4,7-dimethylquinolin-8-ol |

InChI |

InChI=1S/C11H10FNO/c1-6-3-4-13-10-8(6)5-9(12)7(2)11(10)14/h3-5,14H,1-2H3 |

InChI-Schlüssel |

HWELMYSWZRRENZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C=C(C(=C(C2=NC=C1)O)C)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Fluor-4,7-dimethylchinolin-8-ol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Eine gängige Methode beinhaltet die Reaktion von 2-Fluoranilin mit Ethyl-2-methylacetoacetat unter sauren Bedingungen, um den Chinolinring zu bilden . Die Reaktionsbedingungen umfassen häufig die Verwendung von Polyphosphorsäure (PPA) als Katalysator und Lösungsmittel, die den Cyclisierungsprozess erleichtert .

Industrielle Produktionsmethoden

Die industrielle Produktion von 6-Fluor-4,7-dimethylchinolin-8-ol kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit der Verbindung verbessern. Darüber hinaus können industrielle Verfahren fortschrittliche Reinigungsverfahren wie Umkristallisation und Chromatographie integrieren, um Produkte von hoher Qualität sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Fluor-4,7-dimethylchinolin-8-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-Oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können den Chinolinring in Tetrahydrochinolin-Derivate umwandeln.

Substitution: Elektrophile und nukleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Chinolinring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und metallorganische Verbindungen werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chinoline, Chinolin-N-Oxide und Tetrahydrochinolin-Derivate. Diese Produkte können unterschiedliche biologische und chemische Eigenschaften aufweisen, wodurch sie wertvoll für Forschung und industrielle Anwendungen sind .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6-Fluor-4,7-dimethylchinolin-8-ol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es bei antibakteriellen Anwendungen die bakterielle DNA-Gyrase hemmen, ein Enzym, das für die DNA-Replikation unerlässlich ist. Das Fluoratom der Verbindung verstärkt ihre Fähigkeit, Zellmembranen zu durchdringen und mit intrazellulären Zielstrukturen zu interagieren, was zu ihren biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of 6-Fluoro-4,7-dimethylquinolin-8-ol involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . The compound’s fluorine atom enhances its ability to penetrate cell membranes and interact with intracellular targets, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among quinolin-8-ol derivatives significantly impact their physicochemical properties and reactivity:

*Estimated based on substituent contributions.

Key Research Findings

Nitro-substituted derivatives (e.g., 5-Chloro-7-nitro-2-styrylquinolin-8-ol) exhibit heightened reactivity in reduction reactions, as demonstrated by their conversion to amino derivatives using sodium dithionite .

Lipophilicity and Bioavailability: Methyl groups in 6-Fluoro-4,7-dimethylquinolin-8-ol likely elevate its logP (~2.8) relative to 6-Nitro-8-quinolinol (logP ~1.9), favoring better membrane permeability . Styryl-substituted analogs (e.g., compounds from ) show reduced solubility due to bulky aromatic substituents but improved stability in organic solvents.

Applications: Nitro- and amino-substituted quinolin-8-ols are intermediates in synthesizing dyes, pharmaceuticals, and ligands . Methoxy and fused-ring derivatives (e.g., ) may serve as fluorescent probes or bioactive molecules due to extended conjugation.

Biologische Aktivität

6-Fluoro-4,7-dimethylquinolin-8-ol is a fluorinated derivative of quinoline that has garnered attention for its significant biological activities, particularly as an antimicrobial and potential antineoplastic agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

6-Fluoro-4,7-dimethylquinolin-8-ol is characterized by:

- Molecular Formula : C₁₁H₈FNO

- Molecular Weight : Approximately 201.21 g/mol

- Structural Features : A fluorine atom at the 6-position and two methyl groups at the 4 and 7 positions of the quinoline ring enhance its stability and reactivity in biological systems.

The biological activity of 6-Fluoro-4,7-dimethylquinolin-8-ol primarily involves:

- Antimicrobial Activity : The compound exhibits strong antibacterial properties by targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. By stabilizing enzyme-DNA complexes, it inhibits bacterial growth and replication.

- Antifungal Properties : It has demonstrated efficacy against various fungal strains, indicating potential use in treating fungal infections.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor in several biological pathways, further contributing to its therapeutic potential.

Antimicrobial Efficacy

A summary of the antimicrobial activity of 6-Fluoro-4,7-dimethylquinolin-8-ol is presented below:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Bactericidal | 0.5 µg/mL |

| Staphylococcus aureus | Bactericidal | 0.25 µg/mL |

| Candida albicans | Fungicidal | 2 µg/mL |

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria as well as certain fungi.

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

A study highlighted the effectiveness of 6-Fluoro-4,7-dimethylquinolin-8-ol against multidrug-resistant bacterial strains. The compound was found to have a lower MIC compared to traditional antibiotics, suggesting its potential as a new therapeutic agent . -

Antifungal Activity Evaluation :

In another study focusing on antifungal activity, the compound was tested against Candida species. The results showed significant antifungal effects, making it a candidate for further development in antifungal therapies. -

Structure-Activity Relationship (SAR) :

Research into the SAR of quinoline derivatives indicated that the presence of fluorine at the 6-position enhances binding affinity to biological targets compared to non-fluorinated analogs. This modification is crucial for improving the efficacy of quinoline-based drugs in medicinal chemistry .

Comparative Analysis with Similar Compounds

The following table compares 6-Fluoro-4,7-dimethylquinolin-8-ol with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate | tert-butyl group at position 6 | Antifungal activity against Pyricularia oryzae |

| 5-Cyclopropyl-6,8-difluoro-7-(2,6-dimethyl-4-pyridinyl)-5H-pyrazolo[4,3-c]quinolin-3(2H)-one | Cyclopropyl group and difluorination | Antineoplastic activity |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Antimicrobial properties |

The unique substitution pattern of 6-Fluoro-4,7-dimethylquinolin-8-ol imparts distinct chemical properties compared to other derivatives, enhancing its potential for drug development .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.